Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin
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Overview
Description
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification involves the methylation of hydroxyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin typically involves the methylation of cyclomaltohexaose (α-cyclodextrin). The process includes the following steps:
Activation of Cyclomaltohexaose: Cyclomaltohexaose is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Methylation Reaction: Methyl iodide or methyl sulfate is added to the solution, and the reaction is carried out under basic conditions using a strong base like sodium hydride or potassium carbonate.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the methylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of methyl groups.
Complexation Reactions: It forms host-guest complexes with various molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Complexation: The compound can form complexes with iodine species in aqueous solutions, as demonstrated in thermocell applications.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido or thiol derivatives can be formed.
Complexes: Formation of stable complexes with iodine species, enhancing the Seebeck coefficient in thermocells.
Scientific Research Applications
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin involves:
Host-Guest Complexation: The compound forms inclusion complexes with guest molecules, altering their physical and chemical properties.
Molecular Targets and Pathways: It interacts with various molecular targets, enhancing the solubility, stability, and bioavailability of guest molecules.
Comparison with Similar Compounds
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: Another methylated cyclodextrin with similar properties but different cavity size.
Hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin: A closely related compound with slight variations in methylation patterns.
Uniqueness
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is unique due to its specific methylation pattern, which enhances its ability to form stable complexes with iodine species, making it particularly useful in thermoelectric applications .
Properties
Molecular Formula |
C54H96O30 |
---|---|
Molecular Weight |
1225.3 g/mol |
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C54H96O30/c1-55-19-25-31-37(61-7)43(67-13)49(73-25)80-32-26(20-56-2)75-51(45(69-15)38(32)62-8)82-34-28(22-58-4)77-53(47(71-17)40(34)64-10)84-36-30(24-60-6)78-54(48(72-18)42(36)66-12)83-35-29(23-59-5)76-52(46(70-16)41(35)65-11)81-33-27(21-57-3)74-50(79-31)44(68-14)39(33)63-9/h25-54H,19-24H2,1-18H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |
InChI Key |
YEAQKJGWTCLKJJ-PIGKAOJQSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC)OC)COC)COC)COC)COC)COC)OC)OC |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC)COC)COC)OC)OC |
Synonyms |
hexakis(2,3,6-tri-O-methyl)-alpha-cyclodextrin TM-alpha-CD |
Origin of Product |
United States |
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